![molecular formula C6H14N2 B13011868 {[(2S)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B13011868.png)
{[(2S)-azetidin-2-yl]methyl}dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(2S)-azetidin-2-yl]methyl}dimethylamine is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2S)-azetidin-2-yl]methyl}dimethylamine typically involves the reaction of azetidine with dimethylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by the addition of dimethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
{[(2S)-azetidin-2-yl]methyl}dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学研究应用
{[(2S)-azetidin-2-yl]methyl}dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of {[(2S)-azetidin-2-yl]methyl}dimethylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains a dimethylamino group and has similar reactivity.
Imidazoles: These heterocycles share some chemical properties with azetidines and are used in similar applications.
Uniqueness
What sets {[(2S)-azetidin-2-yl]methyl}dimethylamine apart is its unique four-membered ring structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
属性
分子式 |
C6H14N2 |
|---|---|
分子量 |
114.19 g/mol |
IUPAC 名称 |
1-[(2S)-azetidin-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C6H14N2/c1-8(2)5-6-3-4-7-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1 |
InChI 键 |
UCDCTEVWRISNRB-LURJTMIESA-N |
手性 SMILES |
CN(C)C[C@@H]1CCN1 |
规范 SMILES |
CN(C)CC1CCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
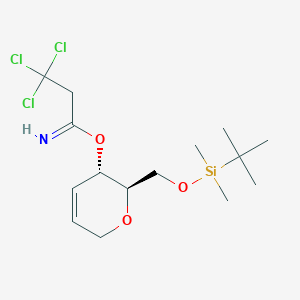
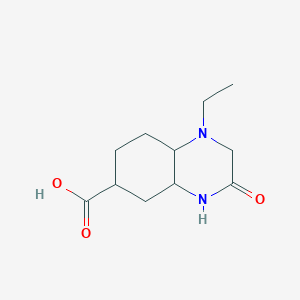
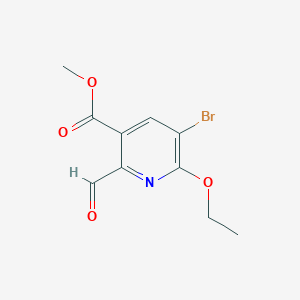


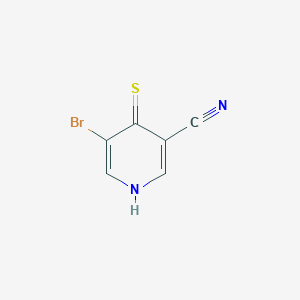

![N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine](/img/structure/B13011817.png)



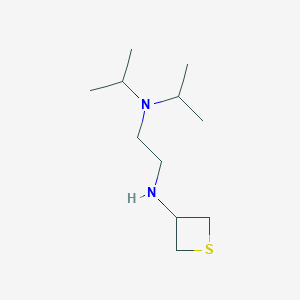
![7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one](/img/structure/B13011852.png)
